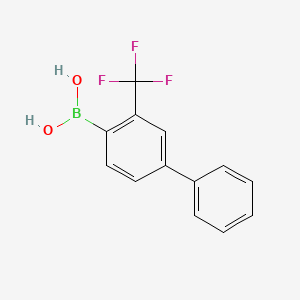
3-(Trifluoromethyl)biphenyl-4-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Trifluoromethyl)biphenyl-4-ylboronic acid” is a chemical compound with the CAS Number: 2121512-52-3 . It has a molecular weight of 266.03 . The IUPAC name for this compound is (3-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10BF3O2/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 2-8°C . The country of origin is CN .
作用機序
The mechanism of action of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid is not well understood. However, it is believed that the boronic acid group is responsible for the catalytic activity of this compound. The boronic acid group binds to the substrate molecule, forming a complex that is capable of undergoing a variety of reactions. This binding activates the substrate molecule, allowing it to react with other molecules and form products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Inhibition of COX-2 can lead to a decrease in inflammation, which can reduce pain and swelling. Additionally, this compound has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of xanthine oxidase can lead to a decrease in the production of uric acid, which can reduce the risk of gout.
実験室実験の利点と制限
One of the main advantages of using 3-(Trifluoromethyl)biphenyl-4-ylboronic acid in lab experiments is its versatility. It can be used as a reagent in a variety of organic reactions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, it is relatively easy to synthesize, and it is available commercially in a variety of forms. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, which can limit its use in aqueous reactions. Additionally, it is not very stable in air, and it can react with other compounds in the presence of light or heat.
将来の方向性
There are a number of potential future directions for the use of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid in scientific research. It could be used as a reagent in the synthesis of new drugs or materials, as a catalyst in the synthesis of polymers, or as a ligand in the preparation of metal complexes. Additionally, it could be used to study the molecular basis of disease or to develop new inhibitors of enzymes involved in cancer. Finally, it could be used to study the biochemical and physiological effects of boronic acid derivatives and to develop new methods for their synthesis.
合成法
3-(Trifluoromethyl)biphenyl-4-ylboronic acid can be synthesized via a variety of methods, including direct boronation of trifluoromethyl biphenyl, reaction of trifluoromethyl biphenyl with boronic acid, and reaction of trifluoromethyl biphenyl with boron trifluoride. The most common method is the direct boronation of trifluoromethyl biphenyl. This method involves the reaction of trifluoromethyl biphenyl with boron trifluoride in a solvent such as toluene or dichloromethane. The reaction is typically carried out at elevated temperatures and yields this compound in high yields.
科学的研究の応用
3-(Trifluoromethyl)biphenyl-4-ylboronic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used in biochemistry, medicinal chemistry, and material science. For example, this compound has been used as a reagent for the synthesis of chiral compounds, as a catalyst for the synthesis of polymers, and as a ligand for the preparation of metal complexes. It has also been used as an inhibitor of enzymes involved in cancer and as a tool for studying the molecular basis of disease.
Safety and Hazards
特性
IUPAC Name |
[4-phenyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXNKQZKSMEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
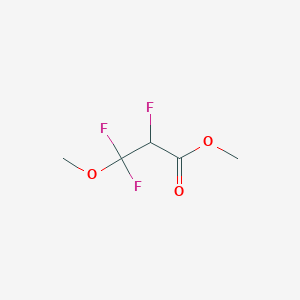

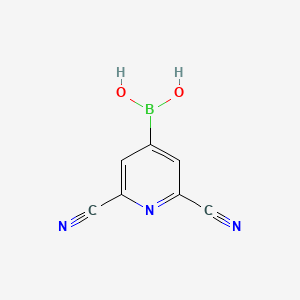
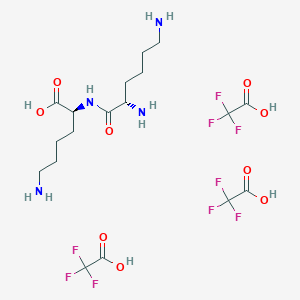


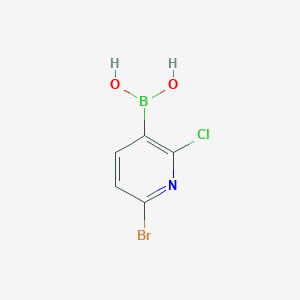
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)